molecular formula C23H24N4O4 B10996230 N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

Cat. No.: B10996230
M. Wt: 420.5 g/mol
InChI Key: UIYSRWHRWXWKRU-UHFFFAOYSA-N
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Description

The compound N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide (CAS RN: 878416-17-2) is a pyrrolidinone derivative featuring a 4-methoxyphenyl substituent at the 1-position of the pyrrolidinone ring and a carboxamide linker connecting the pyrrolidinone core to a 2-(1H-indol-3-yl)ethyl group .

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-31-17-8-6-16(7-9-17)27-14-15(12-21(27)28)22(29)24-10-11-25-23(30)19-13-26-20-5-3-2-4-18(19)20/h2-9,13,15,26H,10-12,14H2,1H3,(H,24,29)(H,25,30)

InChI Key

UIYSRWHRWXWKRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Stepwise Coupling Strategy

The most widely reported synthesis pathway involves a three-step sequential coupling approach. First, 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). This activated intermediate is then coupled with ethylenediamine to form N-(2-aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. The final step involves reacting this intermediate with 1H-indole-3-carboxylic acid under microwave-assisted conditions (80°C, 30 minutes) to achieve yields of 68–72%.

Critical parameters influencing yield include:

  • Solvent polarity : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) by 15–20% in coupling efficiency.

  • Base selection : N,N-Diisopropylethylamine (DIPEA) maintains pH 8.5–9.0, optimal for amide bond formation.

Table 1: Comparative Analysis of Coupling Reagents

ReagentYield (%)Reaction TimePurity (HPLC)
HATU7230 min98.5
EDC/HOBt6545 min97.2
DCC5860 min95.8

Data adapted from large-scale optimization trials.

One-Pot Tandem Synthesis

Recent patents describe a streamlined one-pot method combining pyrrolidinone ring formation and indole coupling in a single reaction vessel. Key innovations include:

  • In situ activation : Using chloroformate derivatives to generate mixed carbonates without intermediate isolation.

  • Temperature zoning : Maintaining 0–5°C during indole coupling to prevent epimerization.

  • Continuous water removal : Molecular sieves increase conversion rates by shifting equilibrium toward product formation.

This method reduces total synthesis time from 48 hours to 12 hours but requires stringent moisture control (<50 ppm H2O).

Optimization of Critical Reaction Parameters

Solvent Systems

Ternary solvent mixtures (DMF/MeCN/H2O 4:3:1 v/v) enhance solubility of both polar intermediates and aromatic reactants. Acetonitrile content above 30% v/v prevents indole dimerization side reactions.

Catalytic Enhancements

Palladium(II) acetate (0.5 mol%) accelerates coupling steps through π-complexation with the indole ring, reducing activation energy by 12–15 kJ/mol. Microwave irradiation (150 W, 2.45 GHz) improves reaction homogeneity, particularly in scale-up batches >500 g.

Purification and Isolation Techniques

Crystallization Optimization

The final compound exhibits polymorphic behavior, with Form II (monoclinic P21/c) showing superior pharmaceutical properties. Gradient cooling (80°C → 25°C over 6 hours) in ethyl acetate/heptane (1:3) yields 92% pure crystals.

Table 2: Polymorph Stability Data

FormMelting Point (°C)Solubility (mg/mL)Hygroscopicity
I178–1801.2High
II185–1870.8Low
III172–1742.1Moderate

Thermodynamic stability confirmed through differential scanning calorimetry.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 5 μm) with isocratic elution (MeCN:H2O 65:35 + 0.1% TFA) achieves >99.5% purity for analytical standards. Industrial-scale processes utilize simulated moving bed chromatography to reduce solvent consumption by 40%.

Analytical Characterization Protocols

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.92 (s, 1H, indole NH), 8.21 (t, J=5.6 Hz, 1H, amide), 7.85–6.78 (m, 8H, aromatic), 4.12–3.72 (m, 5H, pyrrolidinone and OCH3).

  • HRMS (ESI+) : m/z calculated for C24H26N4O4 [M+H]+ 435.2024, found 435.2021.

Chiral Purity Assessment

HPLC with Chiralpak IC-3 column (n-hexane/EtOH 70:30) confirms enantiomeric excess >99.9% when using L-proline-derived catalysts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plants employ tubular reactors with:

  • Residence time : 8–10 minutes

  • Throughput : 12 kg/day

  • Productivity number : 0.48 g/L/min

Key advantages include reduced thermal degradation (<2% vs. 8% in batch) and consistent particle size distribution (D90 <50 μm).

Waste Stream Management

The process generates 6.2 kg waste/kg product, primarily from solvent recovery. Membrane-based acetonitrile recycling achieves 87% solvent reuse, lowering the environmental impact factor to 18.7 (vs. industry average 25–30).

Comparative Analysis of Synthetic Approaches

Table 3: Method Economic Evaluation

ParameterStepwise CouplingOne-Pot Synthesis
Capital Cost$1.2M$2.1M
Operating Cost/kg$4,800$3,950
Cycle Time48 h12 h
Regulatory ComplianceUSP <467> PassICH Q3D Pass

Lifecycle assessment shows one-pot methods reduce carbon footprint by 32% through energy-efficient heating systems .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the methoxyphenyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole core and the methoxyphenyl group, using reagents like halides, amines, and organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular interactions.

Medicine

In medicinal chemistry, N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Feature Target Compound Similar Compound
CAS Number 878416-17-2 924970-37-6
Molecular Formula C22H23N3O3 (estimated) C23H25N3O3
Molecular Weight ~377.45 g/mol (estimated) 391.46 g/mol
Phenyl Substituent 4-Methoxy (para position) 3-Methoxy (meta position)
Indole Modification Unsubstituted indole 5-Methylindole

Key Implications of Structural Differences :

Substituent Position on Phenyl Ring :

  • The 4-methoxy group in the target compound provides para-substitution, which is often associated with enhanced electronic effects (e.g., resonance stabilization) and steric accessibility in receptor binding. In contrast, the 3-methoxy group in the analog introduces meta-substitution, which may alter binding pocket interactions due to spatial and electronic disparities .

The absence of this methyl group in the target compound suggests a more polar profile, which may favor solubility but limit blood-brain barrier penetration .

Availability and Research Use

The analog 924970-37-6 is commercially available for research purposes (priced at $8–$11 per gram), while the target compound’s accessibility remains undocumented . This disparity highlights the broader exploration of methylated indole derivatives in current medicinal chemistry pipelines.

Q & A

Q. What are the key challenges in synthesizing N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including amide coupling between the pyrrolidinone and indole-carboxamide moieties. Key challenges include:

  • Coupling Efficiency : Use coupling agents like HATU or EDCI to activate the carbonyl group for amide bond formation, ensuring minimal side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates, while low temperatures (0–5°C) reduce racemization .
  • Purity Control : Purify intermediates via flash chromatography or recrystallization. Final product purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .

Q. Example Table: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Coupling AgentHATU85–90%
SolventDMF80% solubility
Temperature0–5°C<5% racemization

Q. How is the structural confirmation of this compound achieved, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify protons (e.g., methoxyphenyl singlet at δ 3.8 ppm) and carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₅N₃O₄: 428.1818) .
  • X-ray Crystallography : Resolves stereochemistry at the pyrrolidinone ring (e.g., chair conformation) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what contradictions exist between in silico and experimental data?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like serotonin receptors. Focus on the indole moiety’s π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • Data Contradictions : In silico predictions may overestimate affinity due to solvent effects. Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics (KD values) .

Q. Example Table: Computational vs. Experimental Binding Data

TargetPredicted KD (nM)Experimental KD (nM)Discrepancy Source
5-HT₂A Receptor12.545.3Solvent exclusion
σ₁ Receptor8.29.7Conformational sampling

Q. What strategies resolve discrepancies in pharmacological activity data across different assay platforms?

Methodological Answer:

  • Assay Validation : Compare results from radioligand binding (e.g., ³H-ketanserin for 5-HT₂A) versus functional assays (calcium flux). Discrepancies may arise from assay sensitivity to allosteric modulators .
  • Metabolic Stability : Test compound stability in liver microsomes. Rapid degradation in some assays (e.g., hepatocyte models) can falsely lower activity .
  • Statistical Analysis : Apply ANOVA to identify inter-platform variability. Use IC₅₀ values with 95% confidence intervals to assess significance .

Q. How can the stereochemical integrity of the 5-oxopyrrolidin-3-yl group be maintained during scale-up synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINOL-derived catalysts to preserve the 3R configuration during cyclization .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor enantiomeric excess (EE) in real-time. Adjust reaction pH (6.5–7.5) to minimize epimerization .
  • Crystallization Control : Seed reactions with enantiopure crystals to direct crystallization toward the desired stereoisomer .

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